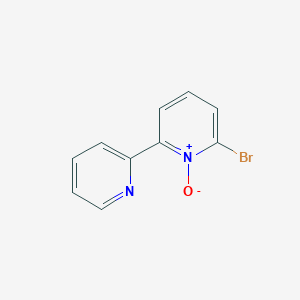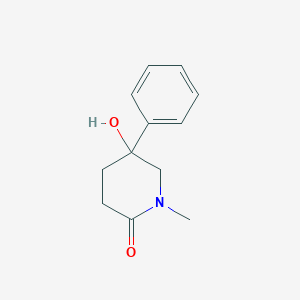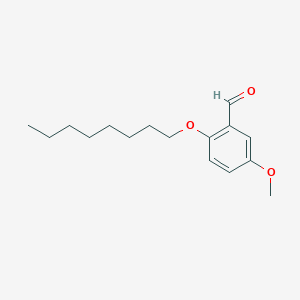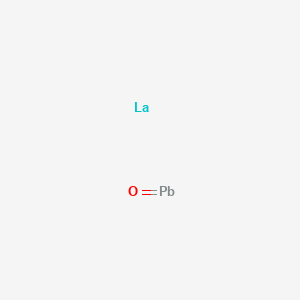![molecular formula C15H33NO2S B14248877 11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol CAS No. 439084-54-5](/img/structure/B14248877.png)
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol is an organic compound with the molecular formula C₁₅H₃₃NO₂S and a molecular weight of 291.49 g/mol . This compound is characterized by its thiol group (-SH) and its long aliphatic chain, which includes ethoxy and aminoethoxy groups. It is often used in various chemical and biological applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol typically involves multiple steps. One common method includes the reaction of 11-bromoundecane with 2-(2-aminoethoxy)ethanol in the presence of a base such as sodium hydride (NaH) to form the intermediate 11-[2-(2-aminoethoxy)ethoxy]undecane. This intermediate is then treated with thiourea followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher purity reagents, and controlled reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for various assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialized coatings and materials.
Mecanismo De Acción
The mechanism of action of 11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol is largely dependent on its functional groups. The thiol group can form strong bonds with metals, making it useful in the formation of metal-thiol complexes. The amino group can participate in hydrogen bonding and nucleophilic reactions, which are essential in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Aminoethoxy)ethoxy]ethanol: Similar structure but lacks the long aliphatic chain and thiol group.
11-Bromoundecane: Similar aliphatic chain but lacks the ethoxy and aminoethoxy groups.
Uniqueness
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol is unique due to its combination of a long aliphatic chain, ethoxy, aminoethoxy, and thiol groups. This combination imparts unique chemical reactivity and makes it suitable for a wide range of applications in different fields .
Propiedades
Número CAS |
439084-54-5 |
|---|---|
Fórmula molecular |
C15H33NO2S |
Peso molecular |
291.5 g/mol |
Nombre IUPAC |
11-[2-(2-aminoethoxy)ethoxy]undecane-1-thiol |
InChI |
InChI=1S/C15H33NO2S/c16-10-12-18-14-13-17-11-8-6-4-2-1-3-5-7-9-15-19/h19H,1-16H2 |
Clave InChI |
KDMPEUREKZHHPF-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCOCCOCCN)CCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)


![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)


![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)

![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)

